![molecular formula C15H17F5N2O B3913847 1-[3-(3,4-Difluoroanilino)piperidin-1-yl]-4,4,4-trifluorobutan-1-one](/img/structure/B3913847.png)
1-[3-(3,4-Difluoroanilino)piperidin-1-yl]-4,4,4-trifluorobutan-1-one
Descripción general
Descripción
1-[3-(3,4-Difluoroanilino)piperidin-1-yl]-4,4,4-trifluorobutan-1-one is a synthetic compound that belongs to the class of piperidine derivatives. Piperidine derivatives are known for their wide range of biological activities and are commonly used in the pharmaceutical industry for drug development .
Métodos De Preparación
The synthesis of 1-[3-(3,4-Difluoroanilino)piperidin-1-yl]-4,4,4-trifluorobutan-1-one typically involves the reaction of 3,4-difluoroaniline with piperidine and 4,4,4-trifluorobutanone under specific reaction conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate (K2CO3) and a solvent like dimethylformamide (DMF). The reaction mixture is heated to a specific temperature to facilitate the formation of the desired product .
Análisis De Reacciones Químicas
1-[3-(3,4-Difluoroanilino)piperidin-1-yl]-4,4,4-trifluorobutan-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) to yield reduced derivatives.
Substitution: The compound can undergo substitution reactions with various nucleophiles, leading to the formation of substituted products.
Aplicaciones Científicas De Investigación
1-[3-(3,4-Difluoroanilino)piperidin-1-yl]-4,4,4-trifluorobutan-1-one has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: It is explored for its potential therapeutic applications in the treatment of various diseases.
Industry: The compound is used in the development of new materials and as an intermediate in the production of pharmaceuticals
Mecanismo De Acción
The mechanism of action of 1-[3-(3,4-Difluoroanilino)piperidin-1-yl]-4,4,4-trifluorobutan-1-one involves its interaction with specific molecular targets and pathways in the body. The compound may bind to certain receptors or enzymes, leading to the modulation of biological processes. The exact molecular targets and pathways involved depend on the specific biological activity being studied .
Comparación Con Compuestos Similares
1-[3-(3,4-Difluoroanilino)piperidin-1-yl]-4,4,4-trifluorobutan-1-one can be compared with other piperidine derivatives, such as:
Piperine: A naturally occurring piperidine alkaloid with antioxidant and anti-inflammatory properties.
Evodiamine: A piperidine alkaloid with anticancer and anti-inflammatory activities.
Matrine: A piperidine alkaloid with antiproliferative and antimetastatic effects.
Berberine: A piperidine alkaloid with antimicrobial and anticancer properties
These compounds share similar structural features but differ in their specific biological activities and applications, highlighting the uniqueness of this compound .
Propiedades
IUPAC Name |
1-[3-(3,4-difluoroanilino)piperidin-1-yl]-4,4,4-trifluorobutan-1-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17F5N2O/c16-12-4-3-10(8-13(12)17)21-11-2-1-7-22(9-11)14(23)5-6-15(18,19)20/h3-4,8,11,21H,1-2,5-7,9H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NVRBPGMJYAJSHT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)C(=O)CCC(F)(F)F)NC2=CC(=C(C=C2)F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17F5N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![4-methyl-N'-[phenyl(3-pyridinyl)methylene]benzenesulfonohydrazide](/img/structure/B3913768.png)
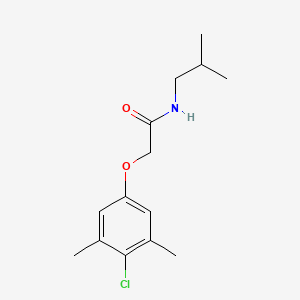
![N-[(3-isobutyl-1,2,4-oxadiazol-5-yl)methyl]-3-(2-methyl-1H-indol-1-yl)propanamide](/img/structure/B3913799.png)
![[(Z)-[1-amino-2-(4-nitrophenyl)ethylidene]amino] 2-(4-chloro-3,5-dimethylphenoxy)acetate](/img/structure/B3913803.png)

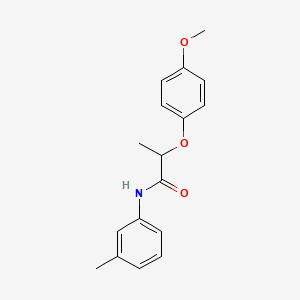
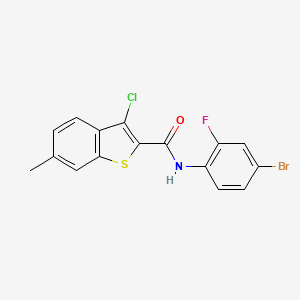
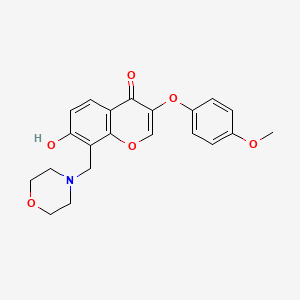
![4-[5-(3-bromobenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-N-(5-ethyl-1,3,4-thiadiazol-2-yl)butanamide](/img/structure/B3913836.png)
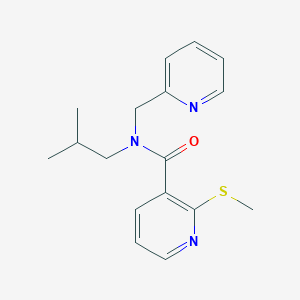
![propyl 4-[(2-phenylbutanoyl)amino]benzoate](/img/structure/B3913851.png)

![N'-[(3-nitrophenyl)sulfonyl]-2-oxo-2-(1-pyrrolidinyl)acetohydrazide](/img/structure/B3913866.png)
